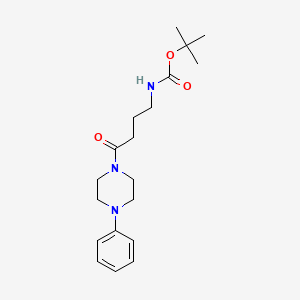
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone is a complex organic compound that features both indole and isoindolinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an isoindolinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its properties.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler indole or isoindolinone compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone: shares structural similarities with other indole and isoindolinone derivatives.
1H-indole-3-carboxaldehyde: Another indole derivative with different functional groups.
1-isoindolinone: The core structure without the indole moiety.
Uniqueness
The unique combination of indole and isoindolinone in this compound provides distinct chemical and biological properties that are not observed in its individual components or other similar compounds.
Eigenschaften
Molekularformel |
C18H16N2O2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C18H16N2O2/c21-10-9-20-17(13-6-1-2-7-14(13)18(20)22)15-11-19-16-8-4-3-5-12(15)16/h1-8,11,17,19,21H,9-10H2 |
InChI-Schlüssel |
NLXVOUHURMKFLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCO)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13371717.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B13371724.png)

![5-butyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371731.png)
![4-Amino-6-(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B13371736.png)
![2-[(4-Methoxybutyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B13371738.png)
![3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371745.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B13371747.png)
![6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371753.png)

![1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone](/img/structure/B13371760.png)
![4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B13371776.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B13371787.png)
![3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13371788.png)
